molecular formula C22H28N4O7S2 B2771017 ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 398999-25-2

ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2771017
CAS No.: 398999-25-2
M. Wt: 524.61
InChI Key: QFUINHQOVNVIMJ-XTQSDGFTSA-N
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Description

Ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a carboxylate ester and a sulfonated benzene ring. The benzene ring is further conjugated to a (2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazole moiety via a carbamoyl linkage. This structure integrates multiple pharmacophoric elements: the piperazine ring enhances solubility and bioavailability, the sulfonyl group contributes to hydrogen bonding and target interaction, and the thiazole ring with ethoxycarbonyl and dimethyl groups may influence electronic properties and steric effects.

Properties

IUPAC Name

ethyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O7S2/c1-5-32-20(28)18-15(3)24(4)21(34-18)23-19(27)16-7-9-17(10-8-16)35(30,31)26-13-11-25(12-14-26)22(29)33-6-2/h7-10H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUINHQOVNVIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperazine moiety, and the attachment of the sulfonylbenzoyl group. Common reagents used in these reactions include ethyl chloroformate, piperazine, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its interaction with specific molecular targets. It may inhibit enzymes involved in inflammation or cell proliferation, suggesting potential anti-inflammatory and anticancer effects. The presence of the piperazine moiety enhances its binding affinity to certain biological targets, making it valuable for therapeutic applications.

Case Studies

  • Anticancer Activity:
    • Research has indicated that derivatives of compounds similar to ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate exhibit significant inhibition of cancer cell lines. These studies often focus on mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties:
    • In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
  • Neuroprotective Effects:
    • Preliminary studies indicate that similar thiazole-containing compounds may offer neuroprotective benefits by modulating neuroinflammatory pathways, which could be relevant for conditions like Alzheimer's disease.

Potential Applications

Application AreaDescription
Pharmaceuticals Development of anti-cancer and anti-inflammatory drugs.
Agriculture Potential use as a pesticide or herbicide due to its biological activity.
Material Science Exploration in polymer chemistry for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. The methoxy group in may reduce steric hindrance compared to the ethoxycarbonyl group in the target compound.
  • Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in the target compound and provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to the carbonyl linker in , which may alter target affinity .
  • Substituent Effects : The ethoxycarbonyl and dimethyl groups on the thiazole ring in the target compound likely increase hydrophobicity and steric bulk compared to the nitroaryl substituents in , which could modulate solubility and binding specificity .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are unavailable, evidence from analogous structures provides insights:

  • Clustering by Bioactivity : Compounds with structural similarity (e.g., shared piperazine-sulfonyl motifs) often cluster by bioactivity profiles. For instance, piperazine-thiazole hybrids have demonstrated kinase inhibitory activity, suggesting the target compound may share this mechanism .
  • Similarity Metrics : Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) quantify structural similarity. The target compound likely exhibits >70% similarity to , implying overlapping biological targets but divergent potency due to substituent differences .
  • Activity Cliffs: Minor structural changes, such as replacing dihydrothiazole with benzothiazole, can create "activity cliffs"—similar structures with significant potency differences. For example, benzothiazole derivatives in may exhibit enhanced metabolic stability but reduced target engagement compared to the target compound .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The sulfonyl group enhances aqueous solubility relative to carbonyl-linked analogues like .

Biological Activity

Ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores the synthesis, mechanisms of action, and biological activities associated with this compound.

Chemical Structure and Synthesis

The compound features a thiazole ring, a piperazine moiety, and a sulfonylbenzoyl group. The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : Utilizing reagents like ethyl chloroformate.
  • Introduction of the Piperazine Moiety : Achieved through nucleophilic substitution.
  • Attachment of the Sulfonylbenzoyl Group : Often involves sulfonyl chlorides.

Common solvents include dichloromethane or acetonitrile, and catalysts such as triethylamine are frequently used.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in inflammation or cell proliferation, suggesting potential anti-inflammatory and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that related compounds exhibit significant antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Activity : Compounds similar to this compound were tested against:
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Streptococcus pyogenes

Results indicated notable antibacterial effects across various strains .

Antifungal Activity

The compound also shows promise in antifungal applications. In vitro studies have highlighted its effectiveness against fungi such as:

  • Aspergillus flavus
  • Candida albicans

These findings suggest that modifications in the chemical structure can enhance antifungal activity significantly .

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Study on Antibacterial Properties : A study published in 2012 screened a variety of synthesized compounds for their antibacterial activity. Results indicated that several derivatives displayed significant inhibition against tested bacteria .
  • Antifungal Efficacy Assessment : Research highlighted that certain derivatives exhibited excellent antifungal properties against clinically relevant strains .

Comparative Analysis Table

Activity Type Tested Organisms Activity Level
AntibacterialE. coli, S. aureus, P. aeruginosaSignificant inhibition
AntifungalA. flavus, C. albicansNotable antifungal effects

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?

The synthesis requires multi-step organic reactions with precise control of temperature, solvent choice (e.g., polar aprotic solvents for nucleophilic substitutions), and reaction time. Key steps include the formation of the thiazole-2-ylidene carbamoyl group and sulfonylation of the piperazine ring. Analytical techniques like HPLC and NMR spectroscopy are essential to monitor intermediates and confirm final product purity . For example, highlights that yields improve when reactions are conducted under inert atmospheres to prevent oxidation of sensitive functional groups.

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

1H/13C NMR is critical for confirming the presence of the piperazine ring, sulfonyl group, and thiazole-2-ylidene moiety. High-resolution mass spectrometry (HR-MS) validates the molecular formula, while FT-IR identifies carbonyl (C=O) and sulfonamide (S=O) stretches. For stereochemical analysis, 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial arrangements of substituents, as noted in for structurally analogous compounds .

Q. How can researchers design preliminary biological activity screens for this compound?

Initial screens should focus on target classes associated with its structural motifs:

  • Kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to the piperazine-thiazole core’s similarity to kinase inhibitors .
  • Cellular viability assays (e.g., MTT) against cancer cell lines, as benzo[d]thiazole derivatives often exhibit antiproliferative activity .
  • Anti-inflammatory models (e.g., COX-2 inhibition) guided by sulfonamide moieties’ historical relevance in NSAIDs .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity, solvent effects) or impurities in synthesized batches. To address this:

  • Dose-response curves should be replicated using ultra-pure compound batches (≥98% purity via HPLC).
  • Off-target profiling (e.g., kinase panel screens) can identify unintended interactions .
  • Molecular dynamics simulations (e.g., using GROMACS) may explain divergent binding affinities due to conformational flexibility in the thiazole-2-ylidene group .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

Advanced techniques include:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with putative targets (e.g., enzymes or receptors) .
  • X-ray crystallography of the compound bound to its target protein, leveraging the piperazine ring’s hydrogen-bonding potential .
  • CRISPR-Cas9 knockout models to validate target relevance in cellular pathways .

Q. What methodologies enable rational structural modifications to enhance target selectivity?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents on the benzene sulfonyl group or piperazine ring. For example, shows fluorination at the benzo[d]thiazole 4-position improves selectivity for cancer-related kinases.
  • Computational docking (e.g., AutoDock Vina) to predict interactions before synthesis .
  • Metabolic stability assays (e.g., liver microsome models) to prioritize derivatives with improved pharmacokinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in thermal stability data reported for this compound?

Conflicting thermogravimetric analysis (TGA) results may stem from differing experimental conditions (e.g., heating rate, sample crystallinity). To standardize:

  • Conduct controlled TGA/DSC under nitrogen with a 10°C/min heating rate.
  • Compare with powder X-ray diffraction (PXRD) data to correlate stability with crystalline vs. amorphous forms .

Methodological Resources

  • Synthetic Protocols : .
  • Binding Assays : .
  • Structural Analysis : .

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